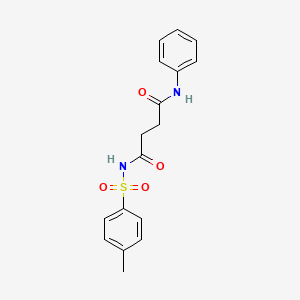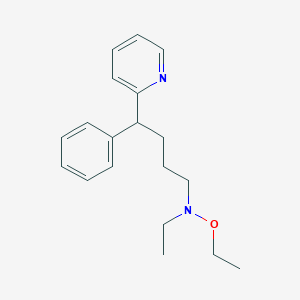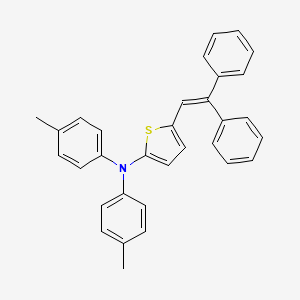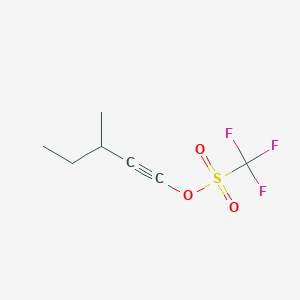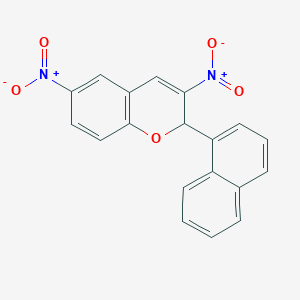
1,3,5-Triethenylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triethenylcyclohex-1-ene is an organic compound with a unique structure characterized by three ethenyl groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethenylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives with ethenyl halides under basic conditions. The reaction typically requires a strong base such as potassium tert-butoxide and an appropriate solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the removal of impurities and by-products to meet the required purity standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The ethenyl groups can participate in nucleophilic substitution reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM) or water.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts in solvents like ethanol or methanol.
Substitution: Halogens (Cl2, Br2) or organometallic reagents (Grignard reagents) in solvents like THF or diethyl ether.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated or organometallic-substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1,3,5-Triethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Triethenylcyclohex-1-ene involves its interaction with various molecular targets and pathways. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. Additionally, the compound can act as a ligand, binding to metal centers and influencing their reactivity and selectivity in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethylcyclohexene: Similar in structure but with methyl groups instead of ethenyl groups.
Cyclohexene: Lacks the ethenyl groups, making it less reactive in certain types of chemical reactions.
1,5,5-Trimethylcyclohexene: Another derivative with different substitution patterns.
Uniqueness
1,3,5-Triethenylcyclohex-1-ene is unique due to the presence of three ethenyl groups, which confer distinct reactivity and potential for polymerization. This makes it a valuable compound for applications requiring specific chemical properties and reactivity.
Propriétés
Numéro CAS |
110232-61-6 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1,3,5-tris(ethenyl)cyclohexene |
InChI |
InChI=1S/C12H16/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-7,10,12H,1-3,8-9H2 |
Clé InChI |
XDKRGTJGZRPAJD-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CC(C=C(C1)C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


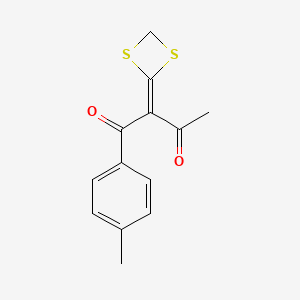
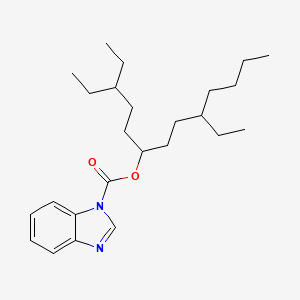
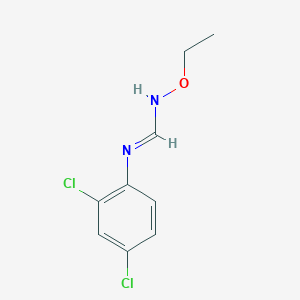

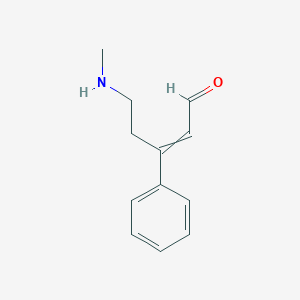
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)
